Cas no 254900-07-7 (2-Propenoic acid, 2-methyl-,hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester)

2-Propenoic acid, 2-methyl-,hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester structure
254900-07-7 structure
Nome del prodotto:2-Propenoic acid, 2-methyl-,hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester
Numero CAS:254900-07-7
MF:C12H14O4
MW:222.23716
MDL:MFCD31715034
CID:1422993
PubChem ID:22026245

2-Propenoic acid, 2-methyl-,hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 2-methyl-,hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester
    • 5-Methacroyloxy-2,6-norbornane Carbolactone
    • Methacrylic Acid 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Ester
    • 4-Oxa-5-oxotricyclo[4.2.1.0(3,7)]nonan-2-yl methacrylate
    • 5-Methacryloxy-6-hydroxynorbornane-2-carboxylic-6-lactone
    • DTXSID201347029
    • 5-oxo-4-oxatricyclo[4.2.1.0(3),?]nonan-2-yl 2-methylprop-2-enoate
    • 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
    • D91883
    • 254900-07-7
    • SCHEMBL47307
    • BS-47419
    • 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-ylMethacrylate
    • 5-oxo-4-oxatricyclo[4.2.1.0(3),]nonan-2-yl 2-methylprop-2-enoate
    • 5-oxo-4-oxatricyclo[4.2.1.0,nonan-2-yl 2-methylprop-2-enoate
    • SY247851
    • AMY11186
    • MFCD31715034
    • JJMQLQLMPJLIPZ-UHFFFAOYSA-N
    • O0536
    • (5-Oxo-4-oxatricyclo[4.2.1.03,7]nonan-2-yl) 2-methylprop-2-enoate
    • MDL: MFCD31715034
    • Inchi: InChI=1S/C12H14O4/c1-5(2)11(13)15-9-6-3-7-8(4-6)12(14)16-10(7)9/h6-10H,1,3-4H2,2H3
    • Chiave InChI: JJMQLQLMPJLIPZ-UHFFFAOYSA-N
    • Sorrisi: CC(=C)C(=O)OC1C2CC3C1OC(=O)C3C2

Proprietà calcolate

  • Massa esatta: 222.08922
  • Massa monoisotopica: 222.08920892g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 387
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.6Ų
  • XLogP3: 1.6

Proprietà sperimentali

  • Densità: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 100.0 to 104.0 deg-C
  • Punto di infiammabilità: No data available
  • Solubilità: Molto leggermente solubile (0,42 g/l) (25°C),
  • PSA: 52.6

2-Propenoic acid, 2-methyl-,hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester Informazioni sulla sicurezza

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